molecular formula C7H3F3O2 B048687 2,3,6-Trifluorobenzoic acid CAS No. 2358-29-4

2,3,6-Trifluorobenzoic acid

Cat. No. B048687
CAS RN: 2358-29-4
M. Wt: 176.09 g/mol
InChI Key: MGUPHQGQNHDGNK-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzoic acid is a trifluorinated analogue of Benzoic acid . It is a very useful synthetic intermediate that is commonly used to prepare inhibitors of malaria aspartyl proteases Plasmepsin I and II .


Molecular Structure Analysis

The molecular formula of 2,3,6-Trifluorobenzoic acid is C7H3F3O2 . It has an average mass of 176.093 Da and a monoisotopic mass of 176.008514 Da .


Physical And Chemical Properties Analysis

2,3,6-Trifluorobenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a flash point of 95.0±25.9 °C . It has a molar refractivity of 33.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.6±3.0 cm3 .

Scientific Research Applications

Malaria Research

Field

This compound is used in the field of Biomedical Research , specifically in Malaria Research .

Method of Application

While the exact experimental procedures are not detailed in the sources, the general method involves using 2,3,6-Trifluorobenzoic acid as a synthetic intermediate in the chemical synthesis of inhibitors .

Results or Outcomes

The outcomes of this application are the production of inhibitors that can potentially be used in the treatment of malaria .

Medicament Synthesis

Field

This compound is used in the field of Pharmaceutical Research .

Application

2,3,6-Trifluorobenzoic acid is used as an intermediate in the synthesis of medicaments . Some of these compounds are intermediates for antibacterials such as quinolone carboxylic acids .

Method of Application

The compound is synthesized from commercially available 2,3,4,5-trifluorobenzoic acid through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Results or Outcomes

The outcomes of this application are the production of medicaments, specifically antibacterials such as quinolone carboxylic acids .

Organic Chemistry

Field

This compound is used in the field of Organic Chemistry .

Application

2,3,6-Trifluorobenzoic acid is a trifluorinated analogue of Benzoic acid. It is a very useful synthetic intermediate in various organic synthesis reactions .

Method of Application

The exact experimental procedures are not detailed in the sources, but the general method involves using 2,3,6-Trifluorobenzoic acid as a synthetic intermediate in various organic synthesis reactions .

Results or Outcomes

The outcomes of this application are the production of various organic compounds .

Material Science

Field

This compound is used in the field of Material Science .

Application

2,3,6-Trifluorobenzoic acid is used as a precursor in the synthesis of materials .

Method of Application

The compound is used in the synthesis of materials. The exact experimental procedures are not detailed in the sources .

Results or Outcomes

The outcomes of this application are the production of materials for various applications .

Analytical Chemistry

Field

This compound is used in the field of Analytical Chemistry .

Application

2,3,6-Trifluorobenzoic acid is used as a matrix for laser desorption/ionization (LDI) mass spectrometry .

Method of Application

The compound is used in the preparation of samples for mass spectrometry. The exact experimental procedures are not detailed in the sources .

Results or Outcomes

The outcomes of this application are the production of spectra that can be used for the identification and quantification of compounds .

Physical Chemistry

Field

This compound is used in the field of Physical Chemistry .

Application

2,3,6-Trifluorobenzoic acid is used in studies of molecular structure and properties .

Method of Application

The compound is used in various experimental procedures to study its physical properties. The exact experimental procedures are not detailed in the sources .

Results or Outcomes

The outcomes of this application are the production of data that can be used to understand the physical properties of the compound .

Safety And Hazards

2,3,6-Trifluorobenzoic acid is classified as an irritant. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

2,3,6-Trifluorobenzoic acid is a very useful synthetic intermediate, particularly in the preparation of inhibitors of malaria aspartyl proteases Plasmepsin I and II . This suggests potential future directions in the development of antimalarial drugs.

properties

IUPAC Name

2,3,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUPHQGQNHDGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334236
Record name 2,3,6-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluorobenzoic acid

CAS RN

2358-29-4
Record name 2,3,6-Trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2358-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,6-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,6-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
P Kubica, H Garraud, J Szpunar, R Lobinski - Journal of Chromatography A, 2015 - Elsevier
A solid-phase extraction (SPE) procedure using C 18 stationary phase was optimized for the preconcentration of 19 fluorinated derivatives of benzoic acid (FBA): mono-, di-, tri-, and …
Number of citations: 13 www.sciencedirect.com
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the ultra trace analysis of 21 fluorobenzoic acids (FBAs) via GC–MS based on solid-phase extraction (SPE) and derivatization with BF 3 ·MeOH is described. All …
Number of citations: 27 www.sciencedirect.com
R Pfirmann, T Papenfuhs - Journal of Fluorine Chemistry, 1996 - elibrary.ru
The present invention describes the novel intermediates 2, 3-difluoro-6-nitrobenzonitrile and 2-chloro-5, 6-difluorobenzonitrile, a process for their preparation and their advantageous …
Number of citations: 2 elibrary.ru
AJ Bridges, WC Patt, TM Stickney - The Journal of Organic …, 1990 - ACS Publications
As part of a synthetic program in quinolone antiinfec-tives, we wished to prepare 2, 4, 5-trifluorobenzoic acid (1) and 3-bromo-2, 5, 6-trifluorobenzoic acid (2) from 1-bromo-2, 4, 5-…
Number of citations: 42 pubs.acs.org
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the trace analysis of fluorobenzoic acids (FBAs) via IC–MS based on solid-phase extraction (SPE) prior to isocratic anion exchange chromatography is described. Up to 23 …
Number of citations: 16 www.sciencedirect.com
CU Galdiga, T Greibrokk - Fresenius' journal of analytical chemistry, 1998 - Springer
A new GC/MS method for the ultra trace analysis of fluorinated aromatic carboxylic acids after solid phase extraction and derivatisation with pentafluorobenzyl bromide is described. The …
Number of citations: 39 link.springer.com
P Kubica, V Vacchina, T Wasilewski, S Reynaud… - Analytical and …, 2017 - Springer
A matrix removal procedure with ion-exchange resin prior to analysis for 18 fluorinated benzoic acids (FBAs) tracers in saline (>25% salt) reservoir water was optimized. The elimination …
Number of citations: 6 link.springer.com
M Karabacak, Z Cinar, M Cinar - … Acta Part A: Molecular and Biomolecular …, 2011 - Elsevier
In this study, the molecular conformation, vibrational and electronic transition analysis of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid (C 7 H 4 F 2 O 2 ) were presented using …
Number of citations: 31 www.sciencedirect.com
RJP CANNELL, MJ DAWSON, RS HALE… - The Journal of …, 1993 - jstage.jst.go.jp
Potential precursors of squalestatin analogues wereroutinely addedto the fermentation stage after incubation for 3days. Wherethe required feed wasa solid at roomtemperature, an …
Number of citations: 30 www.jstage.jst.go.jp
CU Galdiga, T Greibrokk - Journal of Chromatography A, 1998 - Elsevier
A method is presented for the ultra-trace determination of 16 fluorinated aromatic carboxylic acids in aqueous reservoir fluids. Up to 15 acids can be determined simultaneously. Solid-…
Number of citations: 50 www.sciencedirect.com

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